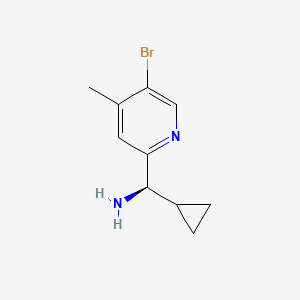
(R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a brominated methylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine typically involves the following steps:
Bromination of 4-methylpyridine: The starting material, 4-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-4-methylpyridine.
Formation of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an alkene.
Attachment of the methanamine moiety: The final step involves the formation of the methanamine group, which can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the methanamine moiety.
Reduction: Reduction reactions can target the brominated pyridine ring or the methanamine group.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl group or the methanamine moiety.
Reduction: Reduced forms of the brominated pyridine ring or the methanamine group.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and other desirable characteristics.
作用机制
The mechanism of action of ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impose conformational constraints on the molecule, enhancing its binding affinity and specificity. The brominated pyridine ring may also play a role in modulating the compound’s reactivity and interactions with biological targets.
相似化合物的比较
Similar Compounds
- ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Cyclopropyl methyl ketone
- Cyclopropane-containing analogs of pharmacologically active compounds
Uniqueness
®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine stands out due to its unique combination of a brominated pyridine ring and a cyclopropyl methanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC 名称 |
(R)-(5-bromo-4-methylpyridin-2-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H13BrN2/c1-6-4-9(13-5-8(6)11)10(12)7-2-3-7/h4-5,7,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI 键 |
TURYTQVSHKDQFN-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC(=NC=C1Br)[C@@H](C2CC2)N |
规范 SMILES |
CC1=CC(=NC=C1Br)C(C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















